![molecular formula C26H23N3O B2663490 3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-51-1](/img/structure/B2663490.png)
3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
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Description
3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has focused on synthesizing various derivatives of pyrazolo[4,3-c]quinoline compounds due to their potent cytotoxic activities against different cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the mentioned compound, have shown significant cytotoxic properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds demonstrating IC50 values less than 10 nM (Deady et al., 2003).
Molecular Aggregation and Structural Studies
Studies on the structural aspects of pyrazolo[4,3-c]quinoline derivatives have revealed insights into how substitution affects the dimensionality of supramolecular aggregation. These compounds form various molecular arrangements through hydrogen bonding, showcasing different dimensional frameworks that are essential for understanding their physicochemical properties and potential applications in material science (Portilla et al., 2005).
Optical Properties and Quantum Chemical Simulations
Research into the optical absorption and quantum chemical simulations of pyrazolo[4,3-b]quinoline derivatives has been conducted to explore their photophysical properties. These studies are fundamental for developing new materials with potential applications in optoelectronics and organic light-emitting devices (OLEDs). The absorption spectra of these compounds can be significantly altered by substituting methyl groups with phenyl groups, impacting their suitability for various applications (Koścień et al., 2003).
Photophysics and Molecular Logic Switches
Further research into amino derivatives of 1,3-diphenyl-1H-pyrazolo[4,3-b]quinoline has shed light on their photophysical properties, including solvatochromism, acidochromism, and solid-state fluorescence. These properties are crucial for the implementation of molecular logic switches, indicating their potential in the development of molecular electronics and photonics (Uchacz et al., 2016).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-16-5-12-24-22(13-16)26-23(15-27-24)25(19-7-6-17(2)18(3)14-19)28-29(26)20-8-10-21(30-4)11-9-20/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPYSTBAXNFTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline |
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